Flumioxazin

Description

This compound is a broad-spectrum contact herbicide. It works by interfering with the plants’ production of chlorophyll. Treated plants will respond quickly to treatment and rapidly decompose. This compound is an N-phenylphthalimide herbicide. The mode of action in this family of herbicides is believed to be inhibition of protoporphyrinogen oxidase, an enzyme important in the synthesis of chlorophyll. Mechanistic study findings suggest that porphyrins accumulate in susceptible plants causing photosensitization, which leads to membrane lipid peroxidation. The peroxidation of membrane lipids leads to irreversible damage of membrane function and structure in susceptible plants. Treatment of soil with this compound will cause susceptible emerging plants to turn necrotic and die shortly after exposure to sunlight. This compound is used on soybeans, peanuts, orchard fruits and other crops. This compound is also used to controls invasive Eurasian watermilfoil (Myriophyllum spicatum) and curlyleaf pondweed (Potamogeton crispus). This compound has been used as an agricultural chemical since 2001, and was conditionally registered for aquatic use in 2010.

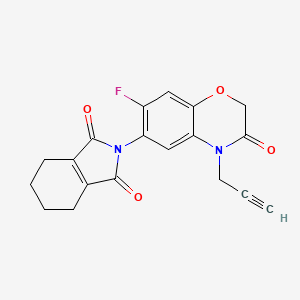

Structure

3D Structure

Properties

IUPAC Name |

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUWCSDKDDHKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032555 | |

| Record name | Flumioxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in common organic solvents, In water, 1.79 mg/l @ 25 °C, 1.79 mg/L @ 25 °C (exp) | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.5136 g/ml @ 20 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.41X10-6 mm Hg @ 25 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan powdered solid, Yellow-brown powder, Yellow brown solid (technical); Light brown solid (end-use) | |

CAS No. |

103361-09-7 | |

| Record name | Flumioxazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103361-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumioxazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103361097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumioxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMIOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0PX7OGI22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201-204 °C, 201 - 204 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flumioxazin's Mechanism of Action on Protoporphyrinogen Oxidase: A Technical Guide

Introduction

Flumioxazin is a broad-spectrum N-phenylphthalimide herbicide widely utilized for pre- and post-emergent control of annual broadleaf weeds and certain grasses in various crops, including soybeans and peanuts, as well as in non-crop settings.[1][2] Its herbicidal activity stems from the potent and specific inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in the biosynthetic pathways of both chlorophyll (B73375) in plants and heme in mammals.[2][3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound on PPO, tailored for researchers, scientists, and professionals in drug development.

Protoporphyrinogen Oxidase (PPO): The Target Enzyme

Protoporphyrinogen oxidase (PPO), also known as protox, is a flavoprotein typically associated with the inner mitochondrial membrane in eukaryotes or the thylakoid and envelope membranes of chloroplasts in plants. It catalyzes the penultimate step in heme and chlorophyll biosynthesis: the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to form the fully conjugated, colored molecule protoporphyrin IX (Proto IX). This reaction is crucial, as Proto IX is the immediate precursor for the insertion of iron to form heme or magnesium to initiate the final steps of chlorophyll synthesis.

Core Mechanism of this compound-Induced Phytotoxicity

The herbicidal effect of this compound is a multi-step process initiated by the inhibition of PPO, leading to a cascade of cytotoxic events that are dependent on the presence of light.

-

Inhibition of PPO: this compound acts as a potent inhibitor of the PPO enzyme. This inhibition blocks the normal conversion of Protogen IX to Proto IX within the chloroplasts and mitochondria.

-

Accumulation and Export of Protogen IX: The blockage of the enzymatic pathway leads to the accumulation of the substrate, Protogen IX. This excess Protogen IX is then exported from its site of synthesis into the cytoplasm.

-

Aberrant Oxidation to Protoporphyrin IX: In the cytoplasm, the accumulated Protogen IX undergoes a non-enzymatic oxidation to Proto IX. This process is distinct from the controlled enzymatic conversion that normally occurs.

-

Photosensitization and Oxidative Stress: The newly formed Proto IX in the cytoplasm acts as a potent photosensitizer. In the presence of light and molecular oxygen, it triggers the formation of highly destructive reactive oxygen species (ROS), such as singlet oxygen (¹O₂).

-

Cellular Damage and Necrosis: These ROS rapidly attack cellular components, primarily through lipid peroxidation of cell membranes. This leads to a loss of membrane integrity, leakage of cellular contents, degradation of chlorophyll and carotenoids, and ultimately, rapid cell death, which manifests as desiccation and necrosis of the plant tissue.

Signaling Pathway of this compound Action

Caption: this compound inhibits PPO, causing Protogen IX to accumulate and form cytotoxic Proto IX in the cytoplasm.

Quantitative Data: PPO Inhibition by this compound

The inhibitory potency of this compound against PPO varies among species. This species selectivity is a key factor in its use as a herbicide and in toxicological assessments. For instance, studies have shown that rat mitochondrial PPO is significantly more sensitive to this compound than human or rabbit PPO.

| Species | Tissue/Organelle | Parameter | Value (nM) | Reference |

| Rat | Liver Mitochondria | IC₅₀ | 7.15 | |

| Human | Liver Mitochondria | IC₅₀ | 17.3 | |

| Rabbit | Liver Mitochondria | IC₅₀ | 138 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Protocol: In Vitro PPO Inhibition Assay

This protocol outlines a standard method for determining the inhibitory effect of a compound like this compound on PPO activity using isolated mitochondria.

1. Preparation of Mitochondrial Fractions:

-

Homogenize fresh tissue (e.g., rat liver) in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. PPO Inhibition Assay:

-

Prepare assay solutions in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing 1 mM EDTA, 0.1% Triton X-100, and 40 mM ascorbic acid.

-

To a microplate well or cuvette, add the assay buffer, the mitochondrial suspension (final concentration ~0.2 mg protein/mL), and varying concentrations of this compound (or a vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence or absorbance at a specific wavelength (e.g., excitation at 405 nm, emission at 630 nm for fluorescence; or absorbance at 420 nm).

3. Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of PPO inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Experimental Workflow Diagram

Caption: Workflow for an in vitro assay to determine the IC50 of this compound on PPO.

Molecular Interactions and Resistance

Binding Site: this compound binds to the active site of the PPO enzyme. Three-dimensional molecular simulations suggest that the binding affinity of this compound to PPO differs between species, which is attributed to differences in binding free energy. This differential binding is the molecular basis for the observed species selectivity in PPO inhibition.

Mechanisms of Resistance: Weed resistance to PPO-inhibiting herbicides like this compound is a growing concern. The primary mechanism is target-site resistance (TSR), which involves genetic mutations in the gene encoding the PPO enzyme. These mutations can alter the enzyme's structure, reducing the binding affinity of the herbicide without compromising the enzyme's natural function. Non-target-site resistance (NTSR) mechanisms, such as enhanced metabolic detoxification of the herbicide, can also contribute to resistance.

This compound exerts its potent herbicidal activity through a well-defined mechanism of action centered on the inhibition of protoporphyrinogen oxidase. By blocking this key enzyme, this compound initiates a light-dependent cascade involving the accumulation of protoporphyrin IX, a photosensitizing molecule that generates destructive reactive oxygen species. The resulting oxidative stress leads to rapid membrane damage and cell death. The efficacy and species selectivity of this compound are rooted in its differential binding affinity to the PPO enzyme across various organisms. A thorough understanding of this mechanism, supported by quantitative inhibition data and standardized experimental protocols, is essential for the effective and sustainable use of this herbicide and for the development of new compounds targeting this critical enzymatic pathway.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Flumioxazine (this compound) - Cultivar Magazine [revistacultivar.com]

- 3. This compound, a PPO inhibitor: A weight-of-evidence consideration of its mode of action as a developmental toxicant in the rat and its relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Researches on the evaluation of pesticide safety in humans using a pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mode of Action of Flumioxazin in Inhibiting Chlorophyll Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flumioxazin and its Herbicidal Activity

This compound is a potent, broad-spectrum herbicide belonging to the N-phenylphthalimide chemical family.[1] It is widely utilized in agriculture for the pre-emergent and early post-emergent control of a variety of broadleaf weeds and some grasses in crops such as soybeans and peanuts.[2][3] Its efficacy stems from its ability to disrupt fundamental physiological processes in susceptible plants, leading to rapid desiccation and necrosis.[1] Classified as a Group 14 herbicide (HRAC Group E), this compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical step in the chlorophyll (B73375) biosynthesis pathway.[2]

Core Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)

The central mechanism of this compound's herbicidal activity is the potent inhibition of protoporphyrinogen oxidase (PPO), also known as protox. PPO is a key enzyme that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This reaction is the last common step in the biosynthesis of both chlorophylls (B1240455) and hemes. By blocking this crucial enzymatic step, this compound initiates a cascade of events that ultimately lead to the death of the plant cell.

Biochemical Cascade: From PPO Inhibition to Chlorophyll Synthesis Blockade

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX, within the plant cells. This excess protoporphyrinogen IX is then translocated from its site of synthesis in the plastids to the cytoplasm. In the cytoplasm, it undergoes a non-enzymatic oxidation to protoporphyrin IX.

Normally, the concentration of protoporphyrin IX is tightly regulated. However, its accumulation in the cytoplasm, induced by PPO inhibitors like this compound, has severe photodynamic consequences. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).

This surge in reactive oxygen species (ROS) initiates a cascade of destructive oxidative processes, most notably lipid peroxidation. The peroxidation of membrane lipids leads to the rapid loss of membrane integrity and function in susceptible plants. This disruption of cellular membranes results in the leakage of cellular contents, rapid desiccation, and ultimately, cell death, manifesting as the characteristic necrotic lesions observed on treated plants.

Oxidative Stress and Cellular Damage Signaling Pathway

The massive production of reactive oxygen species (ROS), particularly singlet oxygen, induced by the accumulation of protoporphyrin IX is the primary driver of cellular damage. This oxidative stress triggers a signaling cascade that culminates in programmed cell death. While the complete signaling pathway in plants specifically for this compound-induced oxidative stress is not fully elucidated, the general mechanism of ROS-induced cell death is understood to involve the following key steps:

References

The Environmental Fate and Degradation of Flumioxazin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumioxazin is a broad-spectrum N-phenylphthalimide herbicide used for pre- and post-emergence control of a wide variety of broadleaf weeds and grasses. Its mode of action involves the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. This inhibition leads to the accumulation of phototoxic porphyrins, which, in the presence of light and oxygen, cause rapid cell membrane disruption and plant death.[1][2][3] Understanding the environmental fate and degradation pathways of this compound is critical for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the current scientific understanding of this compound's behavior in the environment, with a focus on its degradation in soil, water, and sediment.

Environmental Fate of this compound

The environmental persistence of this compound is generally low due to its susceptibility to rapid degradation through several key pathways, including hydrolysis, photolysis, and microbial metabolism.[1][4] Its potential to leach into groundwater is considered low, while the potential for surface runoff and loss on eroded soil is intermediate.

Degradation in Soil

In the soil environment, this compound is not persistent, with a typical half-life of approximately 15 days. The primary mechanism of degradation in soil is microbial metabolism. Studies have shown that in heat-treated soils with reduced microbial populations, the degradation of this compound is significantly slower. The rate of degradation is also influenced by soil properties such as clay and organic matter content, with higher sorption to these soil components potentially reducing the availability of this compound for microbial breakdown.

Photodegradation also contributes to the dissipation of this compound on the soil surface, with an average half-life of about 5.8 days.

Degradation in Water and Sediment

This compound's fate in aquatic systems is characterized by rapid degradation, primarily through hydrolysis and photolysis. The rate of hydrolysis is highly dependent on pH, with the half-life decreasing significantly as the pH increases. For instance, at a pH of 5, the hydrolysis half-life can be several days, while at a pH of 9, it can be a matter of minutes.

In the presence of sunlight, photolysis further accelerates the degradation of this compound in water. The presence of sediment can influence these processes. While sediment can reduce the concentration of this compound in the water column through partitioning, it can also enhance microbial degradation. Studies on water-sediment systems have shown that this compound degrades rapidly, with half-lives often less than a day.

Quantitative Data on this compound Degradation

The following table summarizes the degradation half-life (DT50) of this compound under various environmental conditions as reported in the scientific literature.

| Matrix | Condition | Half-life (DT50) | Reference(s) |

| Soil | Aerobic Metabolism | 11.9 - 17.5 days (average 14.7 days) | |

| Aerobic Metabolism (Greenville sandy clay loam, 15°C & 25°C) | 17.9 and 16.0 days | ||

| Aerobic Metabolism (Tifton loamy sand, 15°C & 25°C) | 13.6 and 12.9 days | ||

| Photolysis on Soil Surface | 3.2 - 8.4 days (average 5.8 days) | ||

| Water | Hydrolysis (pH 5, 25°C) | 3.4 - 5.1 days | |

| Hydrolysis (pH 7, 25°C) | 21.4 - 24.6 hours | ||

| Hydrolysis (pH 9, 25°C) | 14.6 - 22.0 minutes | ||

| Hydrolysis (pH 5, 30°C) | 16.4 hours | ||

| Hydrolysis (pH 7, 30°C) | 9.1 hours | ||

| Hydrolysis (pH 9, 30°C) | 0.25 hours | ||

| Photolysis in Water (pH 5) | ~1 day (surface half-life) | ||

| Photolysis in Water (pH 5, 30°C) | 41.5 hours | ||

| Photolysis in Water (pH 7, 30°C) | 4.9 hours | ||

| Water-Sediment System | Aerobic Aquatic Metabolism (illuminated and dark) | 0.1 - 0.4 days | |

| Anaerobic Aquatic Metabolism | 0.2 days |

Degradation Pathways of this compound

The degradation of this compound proceeds through several key transformation processes, leading to the formation of various degradation products. The primary pathways are hydrolysis, photolysis, and microbial degradation.

Hydrolysis Pathway

Hydrolysis of this compound involves the cleavage of the imide ring. Under neutral to alkaline conditions, the primary hydrolysis product is N-[7-fluoro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-3,4,5,6-tetrahydrophthalamic acid (also referred to as 482-HA). This intermediate can then undergo further degradation through the cleavage of the amide linkage to form 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (APF) and 3,4,5,6-tetrahydrophthalic acid (THPA).

Photolysis Pathway

In the presence of light, this compound can undergo photoinduced rearrangement in addition to hydrolysis. This can lead to the formation of 2-arizidinone derivatives. However, in natural water-sediment systems, the formation of these unique photoproducts may be limited, and hydrolysis products often remain the major degradates.

Microbial Degradation Pathway

Microorganisms in soil and sediment play a crucial role in the degradation of this compound. The microbial degradation pathways can involve hydrolysis of the imide and amide linkages, as well as further transformation of the resulting degradation products, ultimately leading to mineralization to carbon dioxide.

Caption: Proposed degradation pathways of this compound.

Experimental Protocols

The study of the environmental fate of this compound typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections outline the general methodologies for key degradation studies.

Hydrolysis Study (Following OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A stock solution of radiolabeled ([¹⁴C]) this compound of known specific activity is prepared in a suitable solvent. A small aliquot is added to the buffer solutions to achieve a final concentration relevant to environmental exposure.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.

-

Sampling: Aliquots of the test solutions are collected at appropriate time intervals.

-

Analysis:

-

The concentration of the parent compound and its degradation products is determined using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

The identity of the degradation products can be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Data Analysis: The degradation rate constants and half-lives (DT50) are calculated by plotting the natural logarithm of the this compound concentration against time and fitting the data to a first-order rate equation.

Photolysis Study (Following OECD Guideline 316)

Objective: To determine the rate of photodegradation of this compound in an aqueous solution under simulated sunlight.

Methodology:

-

Test Solution Preparation: A sterile aqueous solution of radiolabeled this compound is prepared in a buffer at a relevant environmental pH (e.g., pH 5 or 7).

-

Irradiation: The test solution is exposed to a light source that simulates the spectral distribution of natural sunlight (e.g., a xenon arc lamp). Control samples are incubated in the dark at the same temperature.

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points and analyzed by HPLC to quantify the parent compound and photoproducts.

-

Data Analysis: The photodegradation rate constant and half-life are calculated from the difference in the degradation rates between the irradiated and dark control samples.

Aerobic Soil Metabolism Study (Following OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Characterization: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Radiolabeled this compound is applied to the soil samples at a concentration relevant to its agricultural use. The soil moisture is adjusted to an optimal level for microbial activity.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature in a system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis:

-

Soil samples are extracted with appropriate solvents to recover the parent compound and its degradation products.

-

The extracts are analyzed by HPLC to quantify the different radioactive components.

-

The amount of non-extractable (bound) residues and mineralized ¹⁴CO₂ is also determined.

-

-

Data Analysis: The degradation half-life of this compound in soil is calculated, and a degradation pathway is proposed based on the identified metabolites.

Caption: A typical experimental workflow for studying this compound's environmental fate.

Conclusion

The available scientific literature indicates that this compound is a non-persistent herbicide in the environment. Its degradation is primarily driven by a combination of hydrolysis, photolysis, and microbial metabolism in both soil and aquatic systems. The rate of degradation is significantly influenced by environmental factors, particularly pH and the presence of microorganisms and sunlight. The major degradation products have been identified as APF and THPA, which are formed through the hydrolysis of the parent molecule. A thorough understanding of these degradation processes is essential for the development of effective and environmentally responsible weed management strategies. Further research should continue to explore the fate of this compound's degradation products in the environment and their potential ecotoxicological effects.

References

Flumioxazin in Aqueous Environments: A Technical Guide to Hydrolysis and Photolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of flumioxazin in aqueous solutions. This compound, an N-phenylphthalimide herbicide, is subject to degradation in aquatic environments through these two primary abiotic pathways. Understanding the kinetics and mechanisms of these degradation processes is critical for environmental risk assessment and the development of stable formulations. This document summarizes key quantitative data, details experimental methodologies, and visualizes the degradation pathways and experimental workflows.

Quantitative Degradation Data

The degradation of this compound in aqueous solutions is significantly influenced by pH and the presence of light. The following tables summarize the reported half-lives (DT50) for hydrolysis and photolysis under various conditions.

Hydrolysis Data

The rate of this compound hydrolysis is highly dependent on the pH of the aqueous solution, with degradation accelerating significantly under neutral to alkaline conditions.[1] The primary degradation pathway for hydrolysis involves the opening of the cyclic imide moiety.[2]

| pH | Temperature (°C) | Half-life (DT50) | Reference(s) |

| 5 | 30 | 16.4 hours | [1] |

| 5 | 25 | 3.4 - 5.1 days | |

| 5 | 25 | 4.1 days | |

| 7 | 30 | 9.1 hours | |

| 7 | 25 | 19 - 26 hours (initial); 11 - 14 days (biphasic) | |

| 7 | 25 | 16.1 hours | |

| 9 | 30 | 0.25 hours (15 minutes) | |

| 9 | 25 | 14 - 23 minutes | |

| 9 | 25 | 17.5 minutes | |

| 6.1 | Not Specified | 39.0 hours | |

| 7.1 | Not Specified | 18.6 hours | |

| >8.5 | Not Specified | 1.7 hours |

Photolysis Data

This compound is susceptible to rapid degradation in the presence of light. The rate of photolysis is also influenced by pH, with faster degradation observed at neutral pH compared to acidic conditions. The degradation products formed during photolysis are reportedly the same as those formed during hydrolysis.

| pH | Light Source | Half-life (DT50) | Reference(s) |

| 5 | Simulated Sunlight | 41.5 hours | |

| 5 | Simulated Sunlight | 20.9 hours (initial 48h) | |

| 7 | Simulated Sunlight | 4.9 hours | |

| Not Specified | Irradiation | <1 to 26.3 hours | |

| Not Specified | Illuminated Water-Sediment System | 0.1 - 0.4 days |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of degradation studies. The following sections outline the typical protocols employed for investigating the hydrolysis and photolysis of this compound.

Hydrolysis Study Protocol

Hydrolysis studies are conducted to determine the rate of degradation of a substance in aqueous solutions at various pH values in the absence of light.

-

Preparation of Buffer Solutions : Sterile aqueous buffer solutions are prepared at pH 5, 7, and 9. These buffers are typically prepared using standard laboratory reagents and are sterilized to prevent microbial degradation.

-

Preparation of Test Solutions : Radiolabeled this compound (e.g., [14C]-flumioxazin) is added to the sterile buffer solutions at a known concentration, typically around 0.1 mg/L. The use of radiolabeled compounds allows for accurate quantification of the parent compound and its degradation products.

-

Incubation : The test solutions are incubated in the dark at a constant temperature, such as 25°C or 30°C.

-

Sampling : Aliquots of the test solutions are collected at regular intervals over a period of up to 30 days.

-

Sample Analysis : The concentration of this compound and its degradation products in the collected samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Liquid Scintillation Counting (LSC) for radiolabeled studies, or HPLC with UV or Mass Spectrometry (MS) detection. Two-dimensional Thin-Layer Chromatography (TLC) can also be used for further characterization of degradation products.

-

Data Analysis : The rate of hydrolysis and the half-life (DT50) are calculated from the decline in the concentration of this compound over time.

Photolysis Study Protocol

Photolysis studies are designed to assess the degradation of a substance due to exposure to light.

-

Preparation of Test Solutions : Similar to hydrolysis studies, sterile aqueous buffer solutions (e.g., pH 5 and 7) are prepared and fortified with this compound.

-

Light Source : The test solutions are exposed to a light source that simulates the UV output of sunlight, such as fluorescent lamps in a growth chamber. Dark controls, wrapped in aluminum foil, are run in parallel to correct for any hydrolytic degradation.

-

Incubation : The samples are incubated at a constant temperature (e.g., 30°C).

-

Sampling and Analysis : Sampling and analysis procedures are similar to those described for the hydrolysis studies, with HPLC-MS being a common analytical method for identifying and quantifying the parent compound and its photoproducts.

-

Data Analysis : The photolytic degradation rate and half-life are calculated after correcting for the degradation observed in the dark controls.

Degradation Pathways and Experimental Visualization

The degradation of this compound proceeds through the formation of several key products. The following diagrams, generated using the DOT language, illustrate the primary degradation pathways and the general workflows for the experimental studies.

This compound Degradation Products

This compound degrades into several major products, with their formation being pH-dependent. At pH 5 and 7, the primary degradation products are APF (6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one) and THPA (3,4,5,6-tetrahydrophthalic acid). At pH 9, the major degradate is 482-HA.

Caption: Major degradation products of this compound under different pH conditions.

Hydrolysis Experimental Workflow

The following diagram outlines the key steps in a typical this compound hydrolysis experiment.

Caption: Generalized workflow for a this compound hydrolysis study.

Photolysis Experimental Workflow

This diagram illustrates the general procedure for conducting a this compound photolysis study.

Caption: Generalized workflow for a this compound photolysis study.

References

Toxicological Profile of Flumioxazin in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumioxazin is a broad-spectrum N-phenylphthalimide herbicide that acts by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key component in the chlorophyll (B73375) and heme biosynthesis pathways.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species, synthesizing data from a wide range of acute, subchronic, chronic, reproductive, developmental, and genotoxicity studies. The information is intended to serve as a resource for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables for ease of comparison, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological properties of this compound.

Acute Toxicity

This compound exhibits low acute toxicity in mammalian species via oral, dermal, and inhalation routes of exposure.[2]

Table 1: Acute Toxicity of this compound in Mammals

| Study Type | Species | Route | LD50/LC50 | Toxicity Category | Reference(s) |

| Acute Oral | Rat | Oral | >5000 mg/kg bw | IV | [2][3] |

| Acute Dermal | Rat | Dermal | >2000 mg/kg bw | III | [2] |

| Acute Inhalation | Rat | Inhalation | >3.93 mg/L | IV |

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

An acute oral toxicity study is typically conducted in female rats. The animals are fasted prior to the administration of a single dose of this compound via oral gavage. A stepwise procedure is used, starting with a dose of 2000 mg/kg body weight. If no mortality is observed, a higher dose of 5000 mg/kg is administered to another group of animals. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A full necropsy is performed on all animals at the end of the observation period.

Subchronic Toxicity

Subchronic toxicity studies in various mammalian species have identified the liver and the hematopoietic system as the primary target organs of this compound toxicity.

Table 2: Subchronic Toxicity of this compound in Mammals

| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference(s) |

| Rat | 90-day | Dietary | 37 mg/kg bw/day | 110 mg/kg bw/day | Hematological changes | |

| Dog | 90-day | Oral (Capsule) | 10 mg/kg bw/day | 100 mg/kg bw/day | Increased liver weight, changes in blood chemistry | |

| Mouse | 13-week | Dietary | 164 mg/kg bw/day (males), 202 mg/kg bw/day (females) | 459 mg/kg bw/day (males), 595 mg/kg bw/day (females) | Liver toxicity |

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study in Dogs (Adapted from OECD Guideline 409)

Beagle dogs are typically used for this study, with an equal number of males and females per dose group. This compound is administered daily in capsules for 90 days. At least three dose levels and a concurrent control group are used. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals during the study. At the end of the 90-day period, all animals are subjected to a full necropsy, and organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.

Chronic Toxicity and Carcinogenicity

Long-term studies in rodents have shown no evidence of carcinogenicity for this compound. The primary chronic toxic effects observed are consistent with those seen in subchronic studies, namely effects on the blood and liver.

Table 3: Chronic Toxicity and Carcinogenicity of this compound in Mammals

| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Carcinogenicity | Reference(s) |

| Rat | 2-year | Dietary | 1.8 mg/kg bw/day | 18 mg/kg bw/day | Anemia, kidney and blood abnormalities | Not Carcinogenic | |

| Mouse | 18-month | Dietary | 31.1 mg/kg/day (males), 36.6 mg/kg/day (females) | - | No evidence of toxicity at high doses | Not Carcinogenic | |

| Dog | 1-year | Oral (Capsule) | 10 mg/kg/day | 100 mg/kg/day | Changes in blood chemistry, increased liver weights | Not Assessed |

Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (Adapted from OECD Guidelines 451 and 452)

These studies are typically conducted in rats and mice. The test substance is administered in the diet for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice). At least three dose levels and a concurrent control group are used, with a sufficient number of animals per sex in each group to allow for meaningful statistical analysis of tumor incidence. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology and clinical chemistry are evaluated at multiple time points. A complete histopathological examination of all organs and tissues is performed on all animals.

Reproductive and Developmental Toxicity

This compound has shown developmental toxicity in rats, but not in rabbits. The primary developmental effect observed in rats is an increased incidence of ventricular septal defects.

Table 4: Reproductive and Developmental Toxicity of this compound in Mammals

| Study Type | Species | Route | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental/Offspring) | LOAEL (Developmental/Offspring) | Key Findings | Reference(s) |

| Two-Generation Reproduction | Rat | Dietary | 12.7 mg/kg bw/day | - | 6.3 mg/kg bw/day | 12.7 mg/kg bw/day | Decreased pup body weights, decreased number of live born, testicular atrophy in F1 males. | |

| Developmental | Rat | Oral (Gavage) | 30 mg/kg bw/day | >30 mg/kg bw/day | 3 mg/kg bw/day | 10 mg/kg bw/day | Fetal cardiovascular anomalies (ventricular septal defects). | |

| Developmental | Rabbit | Oral (Gavage) | 1000 mg/kg bw/day | 3000 mg/kg bw/day | 3000 mg/kg bw/day | >3000 mg/kg bw/day | No developmental toxicity observed. |

Experimental Protocol: Two-Generation Reproduction Toxicity Study (Adapted from OECD Guideline 416)

This study is typically conducted in rats. The test substance is administered to both male and female parental (P) animals, starting before mating and continuing through the weaning of the F1 generation. Selected F1 offspring are then administered the test substance and mated to produce the F2 generation. At least three dose levels and a control group are used. Endpoints evaluated include parental reproductive performance (e.g., mating, fertility, gestation length) and offspring viability, growth, and development. A full histopathological examination of the reproductive organs is conducted on the P and F1 generations.

Experimental Protocol: Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)

This study is conducted in pregnant female animals, typically rats and rabbits. The test substance is administered daily during the period of organogenesis. At least three dose levels and a control group are used. Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded. Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Genotoxicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and is considered unlikely to be genotoxic in vivo. While some clastogenic activity was observed in an in vitro chromosomal aberration assay, this was not replicated in in vivo studies.

Table 5: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference(s) |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without | Negative | |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With S9 | Positive | |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Without S9 | Negative | |

| In Vivo Chromosomal Aberration | Rat bone marrow | N/A | Negative | |

| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative | |

| Unscheduled DNA Synthesis (UDS) | Rat hepatocytes | N/A | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Adapted from OECD Guideline 471)

This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a minimal agar (B569324) medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD Guideline 474)

This test is typically performed in mice or rats. Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow is collected at specific time points after treatment. The bone marrow cells are then prepared on slides and stained to visualize micronuclei in polychromatic erythrocytes. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has clastogenic or aneugenic potential.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound in both plants and mammals is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in mammals. In mammals, PPO is located in the inner mitochondrial membrane and catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX. This substrate then leaks from the mitochondria into the cytoplasm where it can be non-enzymatically oxidized to protoporphyrin IX. The accumulation of protoporphyrin IX, a potent photosensitizer, in the presence of light and oxygen, leads to the formation of reactive oxygen species (ROS). This oxidative stress causes lipid peroxidation and subsequent damage to cellular membranes, leading to cell death. In mammals, this disruption of heme synthesis is thought to be the underlying cause of the observed hematotoxicity (anemia) and, in the case of developmental toxicity in rats, embryonic anemia leading to cardiac defects.

Caption: Mechanism of this compound Toxicity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo toxicity study, from initial planning to final reporting.

Caption: General Workflow for an In Vivo Toxicity Study.

Conclusion

This compound demonstrates a low acute toxicity profile in mammals. The primary target organs for toxicity following repeated exposure are the liver and the hematopoietic system. This compound is not carcinogenic in rodents and is considered unlikely to be genotoxic in vivo. Developmental toxicity, specifically cardiovascular malformations, has been observed in rats but not in rabbits, suggesting a species-specific effect. The underlying mechanism of toxicity is the inhibition of protoporphyrinogen oxidase, leading to oxidative stress and cellular damage. This technical guide provides a consolidated resource for understanding the mammalian toxicology of this compound, which can be valuable for risk assessment and future research endeavors.

References

Flumioxazin: A Technical Guide to its Groundwater Contamination Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumioxazin, a broad-spectrum N-phenylphthalimide herbicide, is utilized for pre- and post-emergence weed control in various agricultural and aquatic settings. Its mode of action involves the inhibition of protoporphyrinogen (B1215707) oxidase, a key enzyme in chlorophyll (B73375) biosynthesis. While effective, the potential for this compound and its degradation products to contaminate groundwater is a critical area of environmental concern. This technical guide provides an in-depth analysis of this compound's environmental fate, focusing on its physicochemical properties, soil mobility, degradation pathways, and persistence. Detailed experimental protocols for key environmental fate studies are provided, along with a comprehensive summary of quantitative data to facilitate risk assessment.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, mobility, and persistence in various environmental compartments. A summary of key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 354.33 g/mol | [1] |

| Water Solubility | 1.79 mg/L at 25°C | [1] |

| Vapor Pressure | 2.41 x 10⁻⁶ mmHg at 22°C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 2.55 | [1] |

| Henry's Law Constant | 6.2 x 10⁻⁷ atm·m³/mol | [2] |

| Dissociation Constant (pKa) | Does not dissociate |

Soil Mobility and Leaching Potential

The potential for a pesticide to leach into groundwater is largely determined by its interaction with soil particles. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this interaction, with higher values indicating stronger adsorption to soil and lower mobility.

Soil Sorption and Desorption

This compound's mobility in soil is generally considered to be low to medium. The primary factor influencing its adsorption is the soil organic matter content, with a strong positive correlation observed between organic matter and the Freundlich distribution coefficient (Kf).

Table 2: Soil Sorption and Mobility of this compound and its Degradates

| Compound | Koc (mL/g) | Mobility Classification | Reference |

| This compound | 557 (average) | Medium | |

| APF | 410 (average) | More mobile than parent | |

| THPA | 155 (average) | More mobile than parent |

Leaching Studies

Laboratory and field studies have investigated the leaching potential of this compound. In soil column studies, this compound has been observed to leach to depths of up to 30 cm, with the extent of leaching dependent on soil type and rainfall amount. However, field dissipation studies have generally shown that this compound does not exhibit significant vertical movement, suggesting that under typical use conditions, the risk of leaching to deep groundwater is minimal. It is important to note that the major degradates of this compound, APF and THPA, are more mobile than the parent compound and have a higher potential to leach.

Environmental Degradation and Persistence

This compound is subject to degradation in the environment through several key processes, including hydrolysis, photolysis, and microbial metabolism. Its persistence is generally low, with a relatively short half-life in both soil and water.

Hydrolysis

This compound undergoes rapid hydrolysis, particularly in alkaline conditions. The rate of hydrolysis is highly pH-dependent.

Table 3: Hydrolytic Half-life of this compound in Water

| pH | Half-life (t½) | Reference |

| 5 | 3.4 - 5 days | |

| 7 | 19 - 26 hours | |

| 9 | 14 - 23 minutes |

Photolysis

Photodegradation is another significant pathway for the dissipation of this compound in both water and on soil surfaces.

Table 4: Photolytic Half-life of this compound

| Matrix | Half-life (t½) | Reference |

| Water | 1 day | |

| Soil | 5.8 days |

Microbial Metabolism

Microbial degradation is a primary route of this compound dissipation in soil. Aerobic soil metabolism studies have shown that this compound degrades with an average half-life of approximately 15 days.

Table 5: Aerobic Soil Metabolism Half-life of this compound

| Soil Type | Half-life (t½) | Reference |

| Sandy Loam | 11.9 - 17.5 days | |

| Various Soils | 8.2 - 50.6 days |

Degradation Pathways

The degradation of this compound results in the formation of several key metabolites. The primary degradation pathways involve the cleavage of the imide and amide linkages and the opening of the cyclic imide ring. The major degradation products identified in environmental fate studies are:

-

APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one)

-

THPA (3,4,5,6-tetrahydrophthalic acid)

-

482-HA

The following diagram illustrates the proposed degradation pathway of this compound in the environment.

Experimental Protocols

This section details the methodologies for key experiments cited in the assessment of this compound's environmental fate.

Analysis of this compound and its Metabolites in Water and Soil

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method for the simultaneous determination of this compound and its major metabolites (APF, THPA, 482-HA).

Sample Preparation (Water):

-

For this compound analysis, acidify water samples to pH 5 to ensure stability.

-

For metabolite analysis, adjust the pH to 8.

-

Directly inject the prepared water sample into the HPLC-MS/MS system.

Sample Preparation (Soil):

-

Extract soil samples with a mixture of acetone (B3395972) and 0.1 N HCl (5:1, v/v).

-

Partition the extract with dichloromethane.

-

Perform cleanup using a Florisil column.

-

Concentrate the final extract and reconstitute in a suitable solvent for injection.

HPLC-MS/MS Parameters (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and its metabolites.

Soil Adsorption/Desorption Study (Batch Equilibrium Method)

This method is used to determine the soil organic carbon-water partitioning coefficient (Koc).

Procedure:

-

Prepare a series of aqueous solutions of ¹⁴C-labeled this compound in 0.01 M CaCl₂.

-

Add a known mass of soil to each solution and shake until equilibrium is reached (typically 24 hours).

-

Centrifuge the samples and analyze the supernatant for the concentration of this compound using liquid scintillation counting.

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

For desorption, replace a portion of the supernatant with a fresh CaCl₂ solution, shake to equilibrium, and analyze the supernatant. Repeat for several cycles.

Soil Column Leaching Study

This study simulates the movement of the pesticide through the soil profile.

Procedure:

-

Pack a glass or PVC column with the soil to be tested.

-

Apply ¹⁴C-labeled this compound to the top of the soil column.

-

Simulate rainfall by applying a known volume of water or 0.01 M CaCl₂ solution to the top of the column over a set period.

-

Collect the leachate that passes through the column at regular intervals.

-

At the end of the experiment, section the soil column into segments.

-

Analyze the leachate and each soil segment for the parent compound and its degradates using appropriate analytical methods (e.g., LSC, HPLC).

Aerobic Soil Metabolism Study

This study determines the rate and pathway of degradation in soil under aerobic conditions.

Procedure:

-

Treat soil samples with ¹⁴C-labeled this compound.

-

Incubate the treated soil in the dark at a constant temperature (e.g., 25°C) and moisture level.

-

Aerate the incubation vessels with CO₂-free, humidified air to maintain aerobic conditions.

-

Trap any evolved ¹⁴CO₂ in a suitable trapping solution.

-

At various time intervals, extract soil samples and analyze for the parent compound and degradation products using techniques like HPLC and TLC.

The following diagram illustrates a typical experimental workflow for an aerobic soil metabolism study.

Conclusion

The potential for this compound to contaminate groundwater is considered low due to its rapid degradation in soil and water through hydrolysis, photolysis, and microbial metabolism. Its moderate soil mobility further limits its downward movement. However, its major degradation products, APF and THPA, are more mobile and persistent, posing a greater potential risk for leaching into groundwater. Therefore, a comprehensive risk assessment must consider the environmental fate of both the parent compound and its primary metabolites. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and professionals to evaluate the environmental risks associated with the use of this compound.

References

Flumioxazin: A Technical Guide to a Light-Dependent Peroxidizing Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumioxazin is a potent, broad-spectrum herbicide belonging to the N-phenylphthalimide class. Its herbicidal activity is characterized by a rapid, light-dependent mechanism that induces oxidative stress in susceptible plant species. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its role as an inhibitor of protoporphyrinogen (B1215707) oxidase (PPO). It details the biochemical cascade leading to phytotoxicity, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mode of action and experimental evaluation.

Introduction

This compound is a widely used herbicide for pre-emergent and early post-emergent control of a wide variety of broadleaf weeds and some grasses in numerous crops.[1] Its mode of action is classified under the Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) Group 14.[2] The efficacy of this compound is intrinsically linked to the presence of light, categorizing it as a light-dependent peroxidizing herbicide (LDPH).[2] This guide delves into the molecular and physiological processes that underpin its potent herbicidal effects.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

The primary molecular target of this compound is the enzyme protoporphyrinogen oxidase (PPO or protox).[2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll (B73375) and heme in plants.[2]

The Tetrapyrrole Biosynthesis Pathway and PPO's Role

The tetrapyrrole biosynthesis pathway is a fundamental metabolic route in plants. It begins with the synthesis of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce protoporphyrin IX, the precursor to both chlorophylls (B1240455) and hemes. Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

This compound as a PPO Inhibitor

This compound acts as a potent inhibitor of PPO. By binding to the enzyme, it blocks the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition leads to the accumulation of protoporphyrinogen IX in the plant cells.

Light-Dependent Peroxidation

The accumulated protoporphyrinogen IX is not stable and leaks from the plastid into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX in the presence of light and oxygen. Protoporphyrin IX is a highly effective photosensitizer. When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

Generation of Reactive Oxygen Species and Cellular Damage

Singlet oxygen is a potent reactive oxygen species (ROS) that initiates a cascade of oxidative damage within the cell. It triggers lipid peroxidation, the process of oxidative degradation of lipids in cell membranes. This leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death. The visible symptoms of this compound phytotoxicity, such as chlorosis, bronzing, desiccation, and necrosis, are a direct consequence of this widespread cellular damage.

Quantitative Data on this compound Efficacy

The herbicidal efficacy of this compound can be quantified through various parameters, including its inhibitory effect on PPO (IC50 values) and its phytotoxic effects on different plant species.

Table 1: PPO Inhibition by this compound

| Species | Tissue/Enzyme Source | IC50 (nM) | Reference |

| Rat | Liver Mitochondria | 4.56 times less sensitive than human | |

| Human | Liver Mitochondria | - |

Table 2: Phytotoxicity of this compound on Various Weed Species

| Weed Species | Application Rate (g a.i./ha) | Control (%) | Growth Stage | Reference |

| Alligatorweed | 168 | >91 | - | |

| Giant salvinia | 168 | >91 | - | |

| Water lettuce | 168 | >91 | - | |

| Creeping water primrose | 437 | 73-81 | - | |

| Parrotfeather | 437 | 73-81 | - | |

| Common ragweed, yellow nutsedge, and foxtail species | - | >68 | Pre-emergence | |

| Soybean Weeds | 125 | Significant reduction in weed density and dry matter | - |

Note: The level of control can vary depending on environmental conditions, weed size, and the presence of adjuvants.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the inhibitory effect of this compound on PPO activity.

Principle: The activity of PPO is determined by monitoring the formation of protoporphyrin IX from its substrate, protoporphyrinogen IX. The assay is typically performed by measuring the increase in fluorescence associated with protoporphyrin IX.

Materials:

-

Plant tissue (e.g., etiolated seedlings) or isolated plastids/mitochondria

-

Extraction buffer (e.g., Tris-HCl buffer with sucrose (B13894) and EDTA)

-

This compound solutions of varying concentrations

-

Protoporphyrinogen IX (substrate)

-

Fluorometer

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the PPO enzyme. For more precise studies, further purification of plastids or mitochondria can be performed.

-

Reaction Mixture: In a microplate well or cuvette, combine the enzyme extract, reaction buffer, and a specific concentration of this compound. Include a control with no inhibitor.

-

Initiation of Reaction: Add protoporphyrinogen IX to initiate the enzymatic reaction.

-

Measurement: Immediately measure the increase in fluorescence over time at an excitation wavelength of approximately 405 nm and an emission wavelength of around 635 nm.

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits PPO activity by 50%.

Quantification of Protoporphyrin IX Accumulation

This protocol quantifies the amount of protoporphyrin IX that accumulates in plant tissues following treatment with this compound.

Principle: Protoporphyrin IX is extracted from plant tissue and quantified using its fluorescent properties.

Materials:

-

This compound-treated and control plant tissue

-

Extraction solvent (e.g., acetone:0.1 N NH₄OH, 9:1 v/v)

-

Fluorometer or High-Performance Liquid Chromatography (HPLC) with a fluorescence detector

Procedure:

-

Sample Preparation: Harvest and weigh plant tissue at various time points after this compound treatment.

-

Extraction: Homogenize the tissue in the extraction solvent. Centrifuge to pellet the tissue debris.

-

Quantification (Fluorometry): Measure the fluorescence of the supernatant at an excitation wavelength of ~400 nm and an emission wavelength of ~632 nm. Create a standard curve using known concentrations of protoporphyrin IX to determine the concentration in the samples.

-

Quantification (HPLC): For more precise measurements, the extract can be analyzed by reverse-phase HPLC with fluorescence detection. This allows for the separation of protoporphyrin IX from other fluorescent compounds.

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol detects the generation of ROS in plant cells treated with this compound.

Principle: Specific fluorescent probes are used to detect the presence of different ROS.

Materials:

-

This compound-treated and control plant tissue or protoplasts

-

ROS-sensitive fluorescent dyes (e.g., Singlet Oxygen Sensor Green (SOSG) for ¹O₂, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) for general oxidative stress)

-

Fluorescence microscope or microplate reader

Procedure:

-

Sample Preparation: Prepare thin sections of plant tissue or isolate protoplasts.

-

Staining: Incubate the samples with the appropriate ROS-sensitive fluorescent dye in the dark.

-

Treatment: Treat the stained samples with this compound and expose them to light.

-

Visualization/Quantification: Observe the fluorescence using a fluorescence microscope. The intensity of the fluorescence, which corresponds to the amount of ROS, can be quantified using image analysis software or a microplate reader.

Assessment of Lipid Peroxidation

This assay measures the extent of membrane damage caused by this compound-induced oxidative stress.

Principle: A common method is the thiobarbituric acid reactive substances (TBARS) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

This compound-treated and control plant tissue

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize plant tissue in TCA solution. Centrifuge to obtain the supernatant.

-

Reaction: Mix the supernatant with TBA solution and heat in a water bath.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm and 600 nm (to correct for non-specific turbidity).

-

Calculation: Calculate the concentration of the MDA-TBA adduct using its extinction coefficient. An increase in MDA content indicates a higher level of lipid peroxidation.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Mechanism of action of this compound as a light-dependent peroxidizing herbicide.

Caption: General experimental workflow for evaluating the effects of this compound.

Conclusion

This compound's efficacy as a light-dependent peroxidizing herbicide is a direct result of its potent inhibition of protoporphyrinogen oxidase. This targeted action initiates a cascade of events, culminating in the light-dependent generation of reactive oxygen species and subsequent oxidative damage to cellular membranes. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for its effective and sustainable use in weed management and for the development of new herbicidal technologies. This guide provides a comprehensive technical foundation for researchers and professionals working in the fields of agriculture, plant science, and herbicide development.

References

Flumioxazin: A Technical Guide to its History, Development, and Mechanism of Action

Abstract: Flumioxazin is a broad-spectrum N-phenylphthalimide herbicide widely utilized for pre- and post-emergence control of broadleaf weeds and some grasses in a variety of agricultural and non-crop settings. Developed by Sumitomo Chemical Co., Ltd., it was first registered in 2001 and has become a critical tool in weed management, particularly in addressing resistance to other herbicide classes.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key step in chlorophyll (B73375) biosynthesis.[1][3][4] This guide provides a comprehensive technical overview of the history, chemical properties, mechanism of action, herbicidal efficacy, and toxicological profile of this compound, intended for researchers and professionals in the fields of agricultural science and drug development.

History and Development

This compound was developed by Sumitomo Chemical Co., Ltd. in Japan as part of an effort to combat the growing issue of weed resistance to established herbicides like glyphosate. It was first registered with the U.S. Environmental Protection Agency (EPA) in 2001 for use on soybean and peanut crops. Over the following years, its use expanded to include a wide range of fruit, vegetable, and ornamental crops, as well as forestry and aquatic applications. In 2014, strategic alliances were formed to integrate this compound into comprehensive weed management programs, such as Roundup Ready Plus, further solidifying its role in resistance management strategies.

Chemical Properties and Synthesis

This compound belongs to the N-phenylphthalimide chemical family. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[7-fluoro-3-oxo-4-(prop-2-ynyl)-2H,4H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

| CAS Number | 103361-09-7 |

| Molecular Formula | C₁₉H₁₅FN₂O₄ |

| Molar Mass | 354.337 g·mol⁻¹ |

| Water Solubility | 1.8 mg/L |

| Vapor Pressure (25°C) | 2.46 × 10⁻⁶ mmHg |

| Log K_ow_ | 2.55 |

| Henry's Law Constant (25°C) | 6.36 × 10⁻⁹ atm·m³·mol⁻¹ |

Synthesis: The commercial production of this compound is a multi-step process. A common synthetic route starts with m-dichlorobenzene, which undergoes nitration and fluorination to produce 1,5-difluoro-2,4-dinitrobenzene. This intermediate is then subjected to etherification, hydrogenation, cyclization, propynylation, and finally acylation with 3,4,5,6-tetrahydrophthalic anhydride (B1165640) to yield the final this compound molecule.

Mechanism of Action

This compound is a Group 14 (HRAC Group E) herbicide that acts as a light-dependent peroxidizing herbicide (LDPH). Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for catalyzing the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX), a precursor to both chlorophylls (B1240455) and hemes.